molecular formula C5H7NO3S2 B2416492 2-Methoxythiophene-3-sulfonamide CAS No. 2193067-64-8

2-Methoxythiophene-3-sulfonamide

Cat. No. B2416492
CAS RN: 2193067-64-8
M. Wt: 193.24
InChI Key: ISZQWMWVESTUPW-UHFFFAOYSA-N
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Description

2-Methoxythiophene-3-sulfonamide is a chemical compound with the CAS Number: 2193067-64-8 . It has a molecular weight of 193.25 and its IUPAC name is 2-methoxythiophene-3-sulfonamide .


Molecular Structure Analysis

The InChI code for 2-Methoxythiophene-3-sulfonamide is 1S/C5H7NO3S2/c1-9-5-4(2-3-10-5)11(6,7)8/h2-3H,1H3,(H2,6,7,8) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Methoxythiophene-3-sulfonamide is a powder that is stored at room temperature .

Scientific Research Applications

Chemical Properties

“2-Methoxythiophene-3-sulfonamide” is a chemical compound with the CAS Number: 2193067-64-8. It has a molecular weight of 193.25 and is typically stored at room temperature. It is usually available in powder form .

Synthesis of Sulfonimidates

Sulfonimidates are organosulfur compounds that have seen a resurgence in interest due to their potential as intermediates in the synthesis of other important organosulfur compounds. “2-Methoxythiophene-3-sulfonamide” could potentially be used in the synthesis of sulfonimidates .

Precursor for Polymers

Sulfonimidates, which can be synthesized from “2-Methoxythiophene-3-sulfonamide”, have been utilized as precursors for polymers .

Sulfoximine and Sulfonimidamide Drug Candidates

Sulfonimidates have also been used to create sulfoximine and sulfonimidamide drug candidates .

Alkyl Transfer Reagents

Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols .

Synthesis of Thiophene Derivatives

“2-Methoxythiophene-3-sulfonamide” could potentially be used in the synthesis of thiophene derivatives .

Mechanism of Action

Target of Action

2-Methoxythiophene-3-sulfonamide is a sulfonamide derivative. Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the growth and survival of bacteria .

Mode of Action

Sulfonamides, including 2-Methoxythiophene-3-sulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and bind to the enzyme’s active site, preventing PABA from binding . This inhibits the synthesis of folic acid, leading to a deficiency in the bacteria, which inhibits their growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by 2-Methoxythiophene-3-sulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This leads to a decrease in the production of nucleotides, which are essential for DNA replication and cell division .

Pharmacokinetics

Sulfonamides in general are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The antibacterial action of sulfonamides is inhibited by pus .

Result of Action

The primary result of the action of 2-Methoxythiophene-3-sulfonamide is the inhibition of bacterial growth and proliferation . By inhibiting the synthesis of folic acid, the compound prevents the bacteria from producing the nucleotides necessary for DNA replication and cell division . This leads to a decrease in the number of bacteria, helping to control bacterial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methoxythiophene-3-sulfonamide. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the residues of sulfonamides and their metabolites in the aquatic environment can pose serious threats to ecosystems and human health

Safety and Hazards

The safety information for 2-Methoxythiophene-3-sulfonamide includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiophene-based analogs, which would include 2-Methoxythiophene-3-sulfonamide, have been of interest to a growing number of scientists as potential biologically active compounds . They have been used in various fields such as organic synthesis and materials science . Therefore, future research could focus on exploring the biological activity and potential applications of 2-Methoxythiophene-3-sulfonamide.

properties

IUPAC Name

2-methoxythiophene-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3S2/c1-9-5-4(2-3-10-5)11(6,7)8/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZQWMWVESTUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CS1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxythiophene-3-sulfonamide

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